2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Description
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a pyrrolidine moiety and an ethoxybenzamide side chain. The pyrrolidine ring contributes to conformational rigidity, while the ethoxy group may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-3-30-24-11-5-4-10-21(24)25(29)26-18-23(28-15-6-7-16-28)20-12-13-22-19(17-20)9-8-14-27(22)2/h4-5,10-13,17,23H,3,6-9,14-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGQVPMNFLHPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced via reductive amination, where an aldehyde or ketone reacts with pyrrolidine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrahydroquinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide or the double bonds in the tetrahydroquinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group or the benzamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. The incorporation of the tetrahydroquinoline structure in 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide suggests potential efficacy against various cancer cell lines. Studies have shown that modifications to the tetrahydroquinoline core can enhance cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The compound's structure indicates potential neuroprotective effects due to the presence of the pyrrolidine ring and the tetrahydroquinoline moiety. Research has highlighted that similar compounds can modulate neurotransmitter systems and protect against neurodegenerative diseases by reducing oxidative stress and inflammation .
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. The benzamide functional group may enhance this activity by improving solubility and bioavailability .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Steps:
- Formation of Tetrahydroquinoline Derivative : This can be achieved through the cyclization of appropriate amino ketones.
- Pyrrolidine Attachment : The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
- Benzamide Formation : The final step involves coupling the ethoxybenzoyl chloride with the previously synthesized intermediate to form the target compound.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with receptors or enzymes, modulating their activity. The molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Target Compound:
- Core: 1-methyl-1,2,3,4-tetrahydroquinoline.
- Substituents :
- Pyrrolidin-1-yl group at the ethyl bridge.
- Ethoxybenzamide at the N-terminus.
Analog 1: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Core: Identical tetrahydroquinoline-pyrrolidine scaffold.
- Substituents :
- Ethanediamide linker instead of benzamide.
- 4-Trifluoromethylphenyl group at the terminal amide.
Analog 2: 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide ()
- Core: Same tetrahydroquinoline-pyrrolidine scaffold.
- Substituents :
- 3-Fluorobenzamide instead of 2-ethoxybenzamide.
Analog 3: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide ()
- Core: 2-Oxo-1,2,3,4-tetrahydroquinoline.
- Substituents :
- Thiophene-2-carboximidamide group.
- Chiral methylpyrrolidine side chain.
- Key Differences: Thiophene substitution introduces aromatic sulfur, which may alter π-π stacking interactions. The 2-oxo group modifies hydrogen-bonding capacity compared to the unmodified tetrahydroquinoline in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | ~435.5 g/mol | 474.5 g/mol | ~417.5 g/mol | 369.2 g/mol |
| LogP (Predicted) | Moderate (~3.5) | Higher (~4.0) | Moderate (~3.2) | Lower (~2.8) |
| Hydrogen Bond Acceptors | 5 | 6 | 5 | 4 |
| Key Functional Groups | Ethoxy, pyrrolidine | Trifluoromethyl, ethanediamide | Fluorobenzamide | Thiophene, oxo group |
Notes:
- Analog 1 : The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce aqueous solubility .
Biological Activity
The compound 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide (CAS Number: 922095-68-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.6 g/mol. The structure features a benzamide core linked to a tetrahydroquinoline moiety and a pyrrolidine group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.6 g/mol |
| CAS Number | 922095-68-9 |
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Compounds with tetrahydroquinoline structures have been reported to possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
- Cholinesterase Inhibition : Some related compounds demonstrate inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
The mechanisms through which This compound exerts its biological effects may involve:
- Receptor Modulation : The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : By inhibiting specific enzymes such as cholinesterases, it can enhance neurotransmitter levels, potentially improving cognitive functions.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes or interference with metabolic pathways may explain its antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar compounds revealed that derivatives exhibited moderate to significant activity against Gram-positive and Gram-negative bacteria. The presence of the tetrahydroquinoline moiety was crucial for enhancing lipophilicity and membrane permeability, resulting in improved antibacterial action .
Case Study 2: Neuroprotective Effects
In preclinical trials involving cholinesterase inhibition, compounds structurally related to This compound demonstrated promising results. One study reported an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), comparable to standard inhibitors like physostigmine .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide?
- Methodological Answer : A stepwise approach is advised:
Intermediate preparation : Synthesize the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions.
Alkylation : Introduce the pyrrolidine moiety via nucleophilic substitution using 1-methylpyrrolidine and a suitable alkylating agent (e.g., bromoethyl intermediate).
Amidation : Couple the ethoxybenzoyl group using carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF, as demonstrated in analogous benzamide syntheses .
- Key Reagents : EDC (1.5 eq), HOBt (1.5 eq), triethylamine (2.5 eq), DMF solvent.
Q. How can the molecular structure be reliably characterized?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.07, as exemplified in nitromethane-solvated benzamide derivatives .
- Complementary techniques :
- NMR : Assign proton environments using 2D experiments (COSY, HSQC).
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
- Validation : Cross-reference bond lengths/angles with the Cambridge Structural Database (CSD) to identify deviations .
Advanced Research Questions
Q. What strategies address crystallographic refinement challenges for this compound?
- Methodological Answer :
- Handling disorder : For flexible pyrrolidine or ethoxy groups, apply PART instructions in SHELXL to model alternative conformers .
- Twinned crystals : Use the TWIN/BASF commands in SHELXL for intensity deconvolution.
- Data quality : Ensure high-resolution data (≤0.8 Å) to resolve electron density ambiguities. Example refinement parameters from analogous structures:
| Parameter | Value | Source |
|---|---|---|
| R-factor | 0.064 | |
| wR-factor | 0.157 | |
| Data/Parameter | 18.4 |
Q. How can computational modeling predict biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to receptors like GPCRs or kinases.
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
- Pharmacophore mapping : Align with known bioactive benzamides in PubChem to identify critical H-bond donors/acceptors .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : Compare SPR (binding affinity) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement vs. off-target effects.
- Structural validation : Cross-check bioactive conformations against CSD entries to rule out crystallization artifacts .
- Metabolic stability : Assess compound integrity via LC-MS in assay media to identify degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
